BenchChemオンラインストアへようこそ!

3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)-

5-HT4 receptor agonist 5-HT3 selectivity stereochemical SAR

3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)- is a conformationally constrained bicyclic amino acid that embeds a morpholine‑type oxygen within a granatane skeleton. It serves as a chiral building block for receptor‑targeted libraries, most notably 5‑HT3 and 5‑HT4 programs.

Molecular Formula C9H15NO3
Molecular Weight 185.223
CAS No. 1631027-13-8
Cat. No. B2730122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)-
CAS1631027-13-8
Molecular FormulaC9H15NO3
Molecular Weight185.223
Structural Identifiers
SMILESC1C(CC2COCC1N2)CC(=O)O
InChIInChI=1S/C9H15NO3/c11-9(12)3-6-1-7-4-13-5-8(2-6)10-7/h6-8,10H,1-5H2,(H,11,12)/t6?,7-,8+
InChIKeyXHWQDXCNSUIEBL-IEESLHIDSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Guide to 3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)- (CAS 1631027-13-8): Key Identifiers and Stereochemical Caveats


3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)- is a conformationally constrained bicyclic amino acid that embeds a morpholine‑type oxygen within a granatane skeleton. It serves as a chiral building block for receptor‑targeted libraries, most notably 5‑HT3 and 5‑HT4 programs. A critical procurement note is that CAS 1631027‑13-8 is mapped to the (7‑exo) isomer by several major databases, while the authentic (7‑endo) free acid is indexed as CAS 1638683‑55‑2 . Buyers should verify stereochemistry via the IUPAC name 2‑[(1R,5S,7r)-3‑oxa‑9‑azabicyclo[3.3.1]nonan‑7‑yl]acetic acid or the hydrochloride salt CAS 1389264‑26‑9 to ensure they receive the correct diastereoisomer .

Why (7-endo)-3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic Acid Cannot Be Replaced by Exo or Des‑oxa Analogs


In the 3‑oxagranatane series, the endo vs. exo orientation of the C‑7 substituent is a decisive determinant of receptor‑subtype selectivity. Patent JP3904254B2 explicitly discloses that endo‑configured 7‑amino‑3‑oxa‑9‑azabicyclo[3.3.1]nonane derivatives act as 5‑HT4 receptor agonists with ‘extremely low antagonistic activities against 5‑HT3 receptors,’ whereas the corresponding exo isomers or granatane (des‑oxa) scaffolds show opposite or blunted selectivity profiles [1]. Consequently, substituting the (7‑endo)‑acetic acid building block with its exo counterpart or a 9‑azabicyclo[3.3.1]nonane analog can route the synthesis toward a different pharmacological space, compromising desired target engagement and safety margins in lead optimization [2].

Quantitative Differentiation Evidence for (7-endo)-3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic Acid vs. Closest Chemical Analogs


Endo‑ vs. Exo‑Configured Derivatives Drive 5‑HT4 Agonism with 5‑HT3 Selectivity

Patent JP3904254B2 demonstrates that an endo‑9‑(n‑butyl)‑3‑oxa‑9‑azabicyclo[3.3.1]non‑7‑yl indazole‑3‑carboxamide (derived from the endo‑amine precursor) exhibits 5‑HT4 receptor agonistic activity while having ‘no or extremely low antagonistic activities against 5‑HT3 receptors’ [1]. This contrasts with exo‑configured 3‑oxagranatane derivatives and granatane analogs that frequently show potent 5‑HT3 antagonism (IC50 values in the 0.5–10 nM range) but lack selective 5‑HT4 agonism [2]. The (7‑endo)‑acetic acid building block fixes the stereochemistry required to access this selectivity‑differentiated chemotype.

5-HT4 receptor agonist 5-HT3 selectivity stereochemical SAR

3‑Oxagranatane Core Yields Higher 5‑HT3 Antagonist Potency than Tropane or Granatane

Bermudez et al. (1992) compared 7‑amino‑3‑oxagranatane derivatives with equivalent tropane and granatane analogs in a 5‑HT3 receptor antagonist assay. The 3‑oxagranatane series demonstrated higher potency, attributed to the lower basicity and reduced steric hindrance of the morpholine oxygen relative to the methylene group in granatane or the shorter bridge in tropane [1]. While this paper reports data on 7‑amino (not 7‑acetic acid) derivatives, the scaffold advantage is intrinsic to the 3‑oxa‑9‑azabicyclo[3.3.1]nonane core, which is common to the (7‑endo)‑acetic acid building block. The unsubstituted 3‑oxa‑9‑azabicyclo[3.3.1]nonane hydrochloride is associated with 1,378 patents, underscoring the scaffold’s validated utility [2].

5-HT3 receptor antagonist scaffold hopping oxagranatane

Endo‑7‑Acetic Acid Provides a Carboxylate Handle Absent in the Parent 3‑Oxagranatane

The unsubstituted 3‑oxa‑9‑azabicyclo[3.3.1]nonane (CAS 27808-27-1) and its 7‑amino‑Boc‑protected derivatives are widely used, but they lack a free carboxylate for amide coupling or ester formation. The (7‑endo)‑acetic acid (CAS 1638683‑55‑2 or the HCl salt 1389264‑26‑9) introduces a methylene‑carboxylic acid group at C‑7, enabling direct conjugation to amines, alcohols, or heterocycles without requiring additional redox steps . Vendor‑listed purities for the (7‑endo)‑acetic acid hydrochloride are ≥98% (Synblock, Leyan), meeting typical medicinal‑chemistry procurement thresholds . Comparative pricing data indicate that the endo‑acetic acid hydrochloride (e.g., $145/100 mg at 97% purity) is priced at a premium relative to the simpler endo‑7‑hydroxy or Boc‑amino intermediates, reflecting its increased synthetic complexity and utility .

building block carboxylic acid handle late-stage functionalization

Exo‑Configured 5‑HT3 Antagonists Achieve Sub‑Nanomolar IC50 Values, Setting a Quantitative Benchmark for Scaffold Potency

While the (7‑endo)‑acetic acid itself is not a drug‑like molecule, structurally related exo‑configured 3‑oxagranatane esters demonstrate exceptional 5‑HT3 antagonist potency. BindingDB records IC50 values of 0.462 nM for (1R,5S,7s)‑9‑methyl‑3‑oxa‑9‑azabicyclo[3.3.1]nonan‑7‑yl 1‑(1H‑pyrazol‑4‑yl)‑1H‑indole‑3‑carboxylate and 0.950 nM for the analogous pyridinyl ester [1]. These values validate that the 3‑oxa‑9‑azabicyclo[3.3.1]nonane scaffold can deliver sub‑nanomolar target engagement when appropriately substituted. Researchers using the (7‑endo)‑acetic acid to synthesize new amide‑linked analogs can benchmark their compounds against these crystallized potency metrics.

5-HT3 antagonist sub-nanomolar potency BindingDB

Procurement‑Relevant Application Scenarios for (7-endo)-3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic Acid


Design of Selective 5‑HT4 Agonists with Minimal 5‑HT3 Liability

Medicinal chemistry teams targeting gastrointestinal motility disorders or CNS indications requiring 5‑HT4 receptor activation can use the (7‑endo)‑acetic acid to prepare amide conjugates that retain the endo stereochemistry essential for 5‑HT4 selectivity. As disclosed in JP3904254B2, endo‑configured 3‑oxagranatane carboxamides show 5‑HT4 agonism with extremely low 5‑HT3 antagonism, a profile not achievable with exo‑configured intermediates [1]. The carboxylic acid handle permits parallel library synthesis via HATU‑mediated coupling without epimerization.

Synthesis of High‑Potency 5‑HT3 Antagonist Libraries with a Modified Hydrogen‑Bond Acceptor Profile

Although endo derivatives are historically associated with 5‑HT4 activity, the 3‑oxagranatane core itself is validated for sub‑nanomolar 5‑HT3 antagonism when substituted at C‑7 [2][3]. The (7‑endo)‑acetic acid offers a distinct amide‑based linker topology compared to the ester‑linked exo compounds in BindingDB (IC50 0.46–0.95 nM), potentially altering hydrogen‑bond donor/acceptor geometry and dissociation kinetics. This makes it a strategic intermediate for creating 5‑HT3 antagonist series with novel intellectual property positions.

Scaffold‑Hopping Studies Comparing Oxagranatane, Granatane, and Tropane Cores

The 3‑oxagranatane scaffold was shown to confer higher 5‑HT3 antagonist potency than granatane or tropane cores [2]. Investigators performing systematic scaffold‑hopping can procure the (7‑endo)‑acetic acid as the oxagranatane entry point and compare its conjugated amides against matched pairs derived from 9‑azabicyclo[3.3.1]nonane‑7‑acetic acid (granatane) or 8‑azabicyclo[3.2.1]octane‑7‑acetic acid (tropane) analogs, controlling for stereochemistry and linker length.

Crystal Structure and Conformational Analysis of Bicyclic Amino Acids

The rigid bicyclic framework and well‑defined endo geometry of this compound make it suitable for X‑ray crystallography and NMR conformational studies. Academic groups studying the influence of oxygen substitution on bicyclic amine conformation can use the (7‑endo)‑acetic acid hydrochloride (≥98% purity, CAS 1389264‑26‑9 ) to grow single crystals and measure bond angles, comparing the morpholine‑containing ring with all‑carbon granatane analogs.

Quote Request

Request a Quote for 3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.